molecular formula C14H12BrNO2 B13696297 5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic Acid

5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic Acid

Cat. No.: B13696297
M. Wt: 306.15 g/mol
InChI Key: LSUQERZPJQONTH-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid is a quinoline derivative with a bromine atom at the 5th position, a cyclopropyl group at the 2nd position, and a methyl group at the 6th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde . The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for quinoline derivatives, including this compound, often involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing environmental impact. Techniques such as transition metal-catalyzed reactions and green chemistry protocols are commonly employed .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-6-methylquinoline-4-carboxylic acid: Lacks the bromine atom at the 5th position.

    5-Bromo-6-methylquinoline-4-carboxylic acid: Lacks the cyclopropyl group at the 2nd position.

    5-Bromo-2-cyclopropylquinoline-4-carboxylic acid: Lacks the methyl group at the 6th position.

Uniqueness

5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid is unique due to the combination of the bromine atom, cyclopropyl group, and methyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

5-bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C14H12BrNO2/c1-7-2-5-10-12(13(7)15)9(14(17)18)6-11(16-10)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,17,18)

InChI Key

LSUQERZPJQONTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(C=C2C(=O)O)C3CC3)Br

Origin of Product

United States

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